2-[4-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol
Description
2-[4-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound with a multifaceted structure It contains a piperazine ring, a thiophene group, and a dimethylaminoethoxy side chain
Properties
IUPAC Name |
2-[4-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2S/c1-23(2)11-13-27-22-5-3-19(4-6-22)15-24-9-10-25(21(17-24)7-12-26)16-20-8-14-28-18-20/h3-6,8,14,18,21,26H,7,9-13,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHDGPMAOYCXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Attachment of the Dimethylaminoethoxy Side Chain: This step involves the reaction of dimethylaminoethanol with an appropriate halide to form the dimethylaminoethoxy group.
Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the piperazine ring or the thiophene group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylaminoethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The presence of the dimethylaminoethoxy group suggests potential interactions with neurotransmitter systems, while the thiophene group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: A simpler compound with similar functional groups but lacking the piperazine and thiophene components.
Thiophene derivatives: Compounds containing the thiophene group, which may have similar chemical reactivity.
Piperazine derivatives: Compounds with the piperazine ring, which may have similar pharmacological properties.
Uniqueness
The uniqueness of 2-[4-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
